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A Head-to-Head Showdown: MRTX1133 vs.
Adagrasib in KRAS Mutant Cell Lines

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting KRAS, an oncogene long
considered "undruggable,” has ushered in a new era of precision oncology. Two prominent
players in this field are MRTX1133 and adagrasib (MRTX849), both developed by Mirati
Therapeutics. While both drugs target mutant KRAS, they do so with distinct specificities and
mechanisms of action. Adagrasib is a covalent inhibitor of KRAS G12C, a mutation prevalent in
non-small cell lung cancer (NSCLC).[1][2] In contrast, MRTX1133 is a non-covalent inhibitor
designed to target KRAS G12D, a common mutation in pancreatic, colorectal, and lung
cancers.[3][4] This guide provides a comprehensive head-to-head comparison of their
preclinical performance in KRAS mutant cell lines, supported by experimental data, detailed
protocols, and visualizations of the underlying biological pathways.

At a Glance: Key Differences
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Feature MRTX1133 Adagrasib (MRTX849)
Primary Target KRAS G12D[3] KRAS G12C[1]

Binding Mechanism Non-covalent, reversible[4] Covalent, irreversible[1]
Target Cysteine Not applicable Cysteine-12 of KRAS G12CJ[1]

Both active (GTP-bound) and ]
State of KRAS Targeted ) ) Inactive (GDP-bound) state[1]
inactive (GDP-bound) states[4]

In Vitro Efficacy: A Tale of Two Mutants

The in vitro potency of MRTX1133 and adagrasib has been evaluated across a panel of cancer
cell lines harboring their respective target mutations. The half-maximal inhibitory concentration
(IC50) for cell viability is a key metric for assessing the efficacy of these compounds.

MRTX1133 Potency in KRAS G12D Mutant Cell Lines

MRTX1133 has demonstrated potent and selective inhibition of cell proliferation in various
cancer cell lines with the KRAS G12D mutation.

Cell Line Cancer Type IC50 (nM)
AsPC-1 Pancreatic 7-10[5]
SW1990 Pancreatic 7-10[5]
AGS Gastric 6[4][6]
HPAF-II Pancreatic >1000[1]
PANC-1 Pancreatic >5000[1]
LS513 Colorectal >100[1]
SNUC2B Colorectal >5000[1]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Adagrasib Potency in KRAS G12C Mutant Cell Lines
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Adagrasib has shown significant anti-proliferative activity in a broad range of KRAS G12C

mutant cancer cell lines.

Cell Line Cancer Type IC50 (nM) (2D culture)
) ~150 (comparable to 2D assay

MIA PaCa-2 Pancreatic

for 3-day treatment)[5]
NCI-H358 NSCLC 10 - 973[7]
NCI-H2122 NSCLC 10 - 973[8]

Not explicitly stated, but
NCI-H23 NSCLC

sensitive[9]

Not explicitly stated, but
SW1573 NSCLC

sensitive[9]

Note: The range of IC50 values for adagrasib reflects its activity across a panel of 17 KRAS

G12C-mutant cell lines.[7]

Head-to-Head in a KRAS G12C Model: An

Unexpected Finding

A recent study directly compared the efficacy of MRTX1133 and adagrasib in the KRAS G12C
pancreatic cancer cell line, MIA PaCa-2. Surprisingly, MRTX1133, designed as a G12D

inhibitor, demonstrated significant activity against this G12C mutant line.

Inhibitor Cell Line KRAS Mutation IC50 (nM)

MRTX1133 MIA PaCa-2 Gil2C 149[5]
Comparable to 2D

Adagrasib MIA PaCa-2 Gi12C assay (robust

inhibition at 3 days)[5]

This finding suggests that the selectivity of MRTX1133 may not be absolute and that it can

effectively inhibit KRAS G12C in certain cellular contexts.[5]
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Signaling Pathway Inhibition

Both MRTX1133 and adagrasib function by inhibiting the downstream signaling pathways that
are constitutively activated by mutant KRAS. A primary readout of this inhibition is the reduction
of phosphorylated extracellular signal-regulated kinase (pERK).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. biorxiv.org [biorxiv.org]

e 2. biorxiv.org [biorxiv.org]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14762524?utm_src=pdf-body-img
https://www.benchchem.com/product/b14762524?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2025.09.09.674973v1.full-text
https://www.biorxiv.org/content/10.1101/2025.09.09.674973v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity |
Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

4. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data
Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133
Preclinical Data - BioSpace [biospace.com]

5. benchchem.com [benchchem.com]
6. seekingalpha.com [seekingalpha.com]

7. Impact of Co-mutations and Transcriptional Signatures in Non—-Small Cell Lung Cancer
Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. letswinpc.org [letswinpc.org]

To cite this document: BenchChem. [head-to-head comparison of MRTX1133 and adagrasib
in KRAS mutant cell lines.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-
and-adagrasib-in-kras-mutant-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://sciety-labs.elifesciences.org/articles/by?article_doi=10.1101/2025.09.09.674973
https://sciety-labs.elifesciences.org/articles/by?article_doi=10.1101/2025.09.09.674973
https://www.biospace.com/mirati-therapeutics-reports-investigational-adagrasib-mrtx849-preliminary-data-demonstrating-tolerability-and-durable-anti-tumor-activity-as-well-as-initial-mrtx1133-preclinical-data
https://www.biospace.com/mirati-therapeutics-reports-investigational-adagrasib-mrtx849-preliminary-data-demonstrating-tolerability-and-durable-anti-tumor-activity-as-well-as-initial-mrtx1133-preclinical-data
https://www.biospace.com/mirati-therapeutics-reports-investigational-adagrasib-mrtx849-preliminary-data-demonstrating-tolerability-and-durable-anti-tumor-activity-as-well-as-initial-mrtx1133-preclinical-data
https://www.benchchem.com/pdf/A_Preclinical_Head_to_Head_Dissecting_the_Potency_and_Profile_of_KRAS_G12C_Inhibitors_57_and_Adagrasib.pdf
https://seekingalpha.com/article/4631477-mirati-expansion-adagrasib-with-snda-combination-studies
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911804/
https://www.researchgate.net/publication/395625519_MRTX1133_is_a_potent_non-covalent_KRAS_G12C_inhibitor_with_tissue-specific_activity
https://letswinpc.org/research/drug-combo-kras-resistance/
https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-and-adagrasib-in-kras-mutant-cell-lines
https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-and-adagrasib-in-kras-mutant-cell-lines
https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-and-adagrasib-in-kras-mutant-cell-lines
https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-and-adagrasib-in-kras-mutant-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14762524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

